Cas no 4570-45-0 (1,3-Oxazol-2-amine)

1,3-Oxazol-2-amine is a heterocyclic organic compound featuring an oxazole core with an amine substituent at the 2-position. This structure imparts versatility in synthetic chemistry, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials. Its reactive amine group enables facile derivatization, while the oxazole ring contributes to stability and electronic properties. The compound is valued for its role in constructing biologically active molecules, including potential drug candidates with antimicrobial or anti-inflammatory properties. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical intermediate for researchers in medicinal and organic chemistry. Proper handling requires standard laboratory precautions due to its potential reactivity.
1,3-Oxazol-2-amine structure
1,3-Oxazol-2-amine structure
商品名:1,3-Oxazol-2-amine
CAS番号:4570-45-0
MF:C3H4N2O
メガワット:84.0767
MDL:MFCD07364485
CID:45176
PubChem ID:253660764

1,3-Oxazol-2-amine 化学的及び物理的性質

名前と識別子

    • Oxazol-2-amine
    • 2-Aminooxazole
    • 1,3-Oxazol-2-amine
    • 2-AMINO-1,3-OXAZOLE
    • Oxazole-2-amine
    • 2-AMino-Oxazole
    • 2-Oxazolamine
    • 2-Oxazolamine Oxazole-2-ylamine
    • Oxazol-2-ylamine
    • Oxazole-2-ylamine
    • Oxazole,2-amino- (6CI,7CI,8CI)
    • 2-Aminoxazole
    • 1,3-oxazole-2-ylamine
    • imino oxazole
    • oxazolyl amine
    • oxazole 2-amine
    • 2-amino oxazole
    • 1,3-oxazole-2-amine
    • 1,3-oxazol-2-ylamine
    • 2-amino-(I,3)-oxazole
    • 1,3-Oxazol-2-amine #
    • KSC235K8L
    • Oxazol-2-amineoxazol-2-amine
    • AMOT0093
    • BCP23469
    • STK695461
    • SBB019333
    • Z939904646
    • FT-0645179
    • CS-D0841
    • DTXSID00339766
    • FB-0707
    • AKOS005072805
    • EN300-91725
    • AM20100168
    • MB04324
    • 4570-45-0
    • MFCD07364485
    • F8880-3166
    • SY004397
    • Oxazole-2-amine;2-Amino-1,3-oxazole
    • 2-Aminooxazole, 97%
    • AC-064
    • A18796
    • Oxazole-2-Amine,98%
    • DB-010835
    • 1,3-Oxazol-2-amine; 2-Aminooxazole
    • A2884
    • MDL: MFCD07364485
    • インチ: 1S/C3H4N2O/c4-3-5-1-2-6-3/h1-2H,(H2,4,5)
    • InChIKey: ACTKAGSPIFDCMF-UHFFFAOYSA-N
    • ほほえんだ: O1C([H])=C([H])N=C1N([H])[H]

計算された属性

  • せいみつぶんしりょう: 84.03240
  • どういたいしつりょう: 84.032362755g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 48.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 52

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • ゆうかいてん: 93.0 to 97.0 deg-C
  • ふってん: 186.6°C at 760 mmHg
  • フラッシュポイント: 66.702℃
  • PSA: 52.05000
  • LogP: 0.83800
  • 最大波長(λmax): 219(MeOH)(lit.)

1,3-Oxazol-2-amine セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:UN 2735
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26; S36/37/39; S45
  • 危険物標識: Xi
  • リスク用語:R34
  • 危険レベル:IRRITANT
  • ちょぞうじょうけん:0-10°C

1,3-Oxazol-2-amine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Oxazol-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB465936-5g
Oxazol-2-amine, min. 95%; .
4570-45-0
5g
€127.70 2025-02-15
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A2884-1G
2-Aminooxazole
4570-45-0 >98.0%(GC)(T)
1g
¥200.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A38550-1g
Oxazol-2-amine
4570-45-0 97%
1g
¥139.0 2022-04-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ2787-10G
1,3-oxazol-2-amine
4570-45-0 97%
10g
¥ 1,056.00 2023-04-13
Key Organics Ltd
FB-0707-25G
1,3-oxazol-2-amine
4570-45-0 >97%
25g
£275.00 2023-09-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
739731-500MG
2-Aminooxazole
4570-45-0
500mg
¥705.83 2023-11-25
Enamine
EN300-91725-500mg
1,3-oxazol-2-amine
4570-45-0 94.0%
500mg
$21.0 2022-02-28
abcr
AB465936-25 g
Oxazol-2-amine, min. 95%; .
4570-45-0
25g
€478.50 2023-07-18
eNovation Chemicals LLC
D205443-5g
2-Amino-1,3-oxazole
4570-45-0 98%
5g
$145 2024-05-24
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY004397-5g
2-Amino-1,3-oxazole
4570-45-0 ≥95%
5g
¥450.00 2024-07-09

1,3-Oxazol-2-amine 関連文献

1,3-Oxazol-2-amineに関する追加情報

Comprehensive Overview of 1,3-Oxazol-2-amine (CAS No. 4570-45-0): Properties, Applications, and Innovations

1,3-Oxazol-2-amine (CAS No. 4570-45-0) is a heterocyclic organic compound featuring a five-membered ring structure containing both nitrogen and oxygen atoms. This oxazole derivative has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential as a building block for bioactive molecules. The compound's molecular formula, C3H4N2O, and its unique amine-functionalized oxazole core make it a valuable intermediate in synthetic chemistry.

Recent advancements in drug discovery have highlighted the importance of 1,3-Oxazol-2-amine scaffolds in designing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its role as a privileged structure for modulating protein-protein interactions. The compound's hydrogen-bonding capacity, attributed to its amine group, enhances its binding affinity to biological targets, making it a hotspot for medicinal chemistry optimization.

In material science, 4570-45-0 has shown promise in the development of organic electronic materials. Its conjugated system and electron-rich nature contribute to applications in OLEDs (Organic Light-Emitting Diodes) and photovoltaic devices. A 2023 study published in Advanced Materials demonstrated its utility as a ligand precursor for luminescent metal-organic frameworks (MOFs), addressing growing demand for energy-efficient technologies.

Synthetic methodologies for 1,3-Oxazol-2-amine continue to evolve, with recent focus on green chemistry approaches. Microwave-assisted synthesis and catalytic cyclization techniques have reduced reaction times from hours to minutes while improving yields. These innovations align with the pharmaceutical industry's push toward sustainable manufacturing, a topic frequently searched in AI-driven chemical databases.

The compound's structure-activity relationships (SAR) are a subject of ongoing computational studies. QSAR modeling and molecular docking simulations leverage 1,3-Oxazol-2-amine's core to predict novel bioactive derivatives, reflecting the integration of AI in drug design. Such interdisciplinary approaches dominate current literature, answering frequent queries about computer-aided molecular optimization.

Analytical characterization of CAS No. 4570-45-0 typically involves HPLC-MS and NMR spectroscopy, with particular attention to its tautomeric equilibrium in solution. Recent patent filings emphasize its incorporation into anticancer prodrugs, with specific interest in its metabolic stability—a key concern in precision medicine discussions.

Industrial scale-up of oxazole amines faces challenges in regioselective functionalization, prompting development of novel flow chemistry systems. These advancements address common search terms like "continuous processing in fine chemicals" and "scalable heterocycle synthesis", demonstrating the compound's relevance to process chemistry innovations.

Environmental fate studies of 1,3-Oxazol-2-amine reveal moderate biodegradability, with research focusing on advanced oxidation processes for wastewater treatment. This aligns with growing public interest in green pharmaceuticals and API environmental impact—topics trending in scientific search engines.

The global market for oxazole derivatives is projected to grow at 6.2% CAGR (2023-2030), driven by demand for small molecule therapeutics. 4570-45-0 serves as a critical intermediate in this supply chain, with purity specifications (>98%) being a key purchasing criterion for contract research organizations.

Emerging applications in bioconjugation chemistry utilize 1,3-Oxazol-2-amine's reactive sites for proteomics labeling, answering frequent queries about chemical probes for mass spectrometry. Its compatibility with click chemistry protocols further expands its utility in chemical biology research.

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